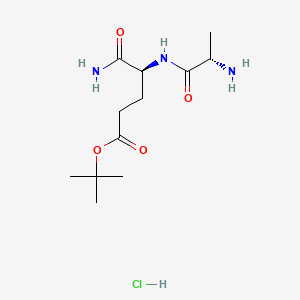

H-Ala-glu(otbu)-NH2 hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

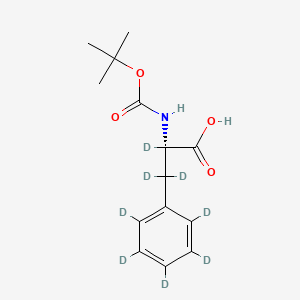

“H-Ala-glu(otbu)-NH2 hcl” is a compound that involves the amino acids alanine (Ala) and glutamic acid (Glu), with the glutamic acid part being protected by a tert-butoxycarbonyl (Boc) group . This compound is often used in peptide synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the deprotection of the Boc group from the amino acids and peptides. This is achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature . This protocol provides superior selectivity to deprotect Na-Boc groups in the presence of tert-butyl esters and tert-butyl ethers .Molecular Structure Analysis

The molecular formula of “this compound” is C8H14N2O5 . The average mass is 218.207 Da and the monoisotopic mass is 218.090271 Da .Chemical Reactions Analysis

The main chemical reaction involved in the use of “this compound” is the deprotection of the Boc group. This is achieved by using hydrogen chloride in anhydrous dioxane solution . This reaction is selective and efficient, allowing for the deprotection of Na-Boc groups in the presence of tert-butyl esters and tert-butyl ethers .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular formula of C8H14N2O5 and an average mass of 218.207 Da .作用機序

The mechanism of action of “H-Ala-glu(otbu)-NH2 hcl” involves the deprotection of the Boc group from the amino acids and peptides. This is achieved by using hydrogen chloride in anhydrous dioxane solution . This reaction is selective and efficient, allowing for the deprotection of Na-Boc groups in the presence of tert-butyl esters and tert-butyl ethers .

Safety and Hazards

The safety data sheet for “H-Ala-glu(otbu)-NH2 hcl” indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

特性

IUPAC Name |

tert-butyl (4S)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4.ClH/c1-7(13)11(18)15-8(10(14)17)5-6-9(16)19-12(2,3)4;/h7-8H,5-6,13H2,1-4H3,(H2,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVXDPWCTLEBLB-WSZWBAFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108607-07-4 |

Source

|

| Record name | L-α-Glutamine, N2-L-alanyl-, 1,1-dimethylethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108607-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

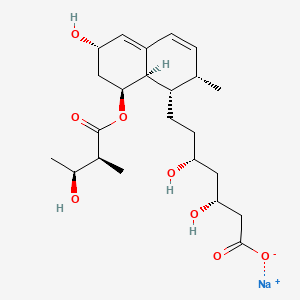

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)